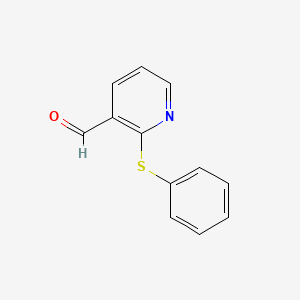

2-(Phenylsulfanyl)Nicotinaldehyde

Description

BenchChem offers high-quality 2-(Phenylsulfanyl)Nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylsulfanyl)Nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMNSXDXGHXKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377140 | |

| Record name | 2-(Phenylsulfanyl)Nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-31-3 | |

| Record name | 2-(Phenylsulfanyl)Nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(Phenylsulfanyl)Nicotinaldehyde

This technical guide details the synthesis, characterization, and application of 2-(phenylsulfanyl)nicotinaldehyde (also known as 2-(phenylthio)pyridine-3-carbaldehyde). This intermediate is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for tricyclic heterocycles like tacrine derivatives (Alzheimer’s research) and thieno[2,3-b]pyridines.[1]

Technical Guide for Medicinal Chemistry Applications

Executive Summary

-

Target Molecule: 2-(Phenylsulfanyl)nicotinaldehyde (

).[1] -

Core Reaction: Nucleophilic Aromatic Substitution (

).[1] -

Key Utility: Precursor for Friedländer annulation and cyclization reactions.[1]

-

Primary Challenge: Controlling oxidation of the sulfide to sulfoxide/sulfone and preventing aldehyde oxidation during workup.

Retrosynthetic Analysis & Mechanistic Insight

The synthesis relies on the activation of the 2-position of the pyridine ring.[1] The 2-chloronicotinaldehyde substrate possesses two features that make it an ideal electrophile for

-

Inductive Effect (-I): The electronegative nitrogen atom pulls electron density, making C2 and C6 electrophilic.[1]

-

Resonance Effect (-M): The aldehyde group at C3 is electron-withdrawing, further depleting electron density at the ortho (C2) and para (C4) positions.[1]

Reaction Mechanism ( )

The reaction proceeds via an Addition-Elimination pathway.[1] The thiolate nucleophile attacks the C2 position, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride leaving group.[1]

Figure 1: The

Optimized Synthetic Protocol

This protocol uses Potassium Carbonate (

Materials & Reagents

| Reagent | Equiv.[1][2] | Role | Critical Parameter |

| 2-Chloronicotinaldehyde | 1.0 | Substrate | Purity >97%; check for acid impurity (oxidation). |

| Thiophenol (Benzenethiol) | 1.1 | Nucleophile | Stench/Toxic. Dispense in fume hood.[1] |

| Potassium Carbonate | 1.5 | Base | Anhydrous; finely ground promotes kinetics.[1] |

| DMF (Dimethylformamide) | Solvent | - | Dry (anhydrous) preferred to minimize side reactions.[1] |

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon.[1] -

Dissolution: Add 2-Chloronicotinaldehyde (10 mmol, 1.41 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Base Addition: Add

(15 mmol, 2.07 g) in a single portion. The suspension may turn slightly yellow.[1] -

Nucleophile Addition: Via syringe, add Thiophenol (11 mmol, 1.13 mL) dropwise over 5 minutes.

-

Observation: The reaction mixture typically turns bright yellow or orange due to the formation of the thiolate anion and the conjugated product.[1]

-

-

Reaction: Heat the mixture to 60–80°C for 2–4 hours.

-

Quench & Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0-15% EtOAc in Hexanes).

Figure 2: Experimental workflow for the synthesis of 2-(phenylsulfanyl)nicotinaldehyde.

Characterization & Quality Control

The product is typically a pale yellow solid or a viscous yellow oil (depending on purity and residual solvent).[1]

Spectroscopic Data (Typical)

| Technique | Diagnostic Signal | Interpretation |

| Aldehyde (-CHO) . Distinctive singlet. | ||

| H-6 Pyridine .[1] Deshielded by ring nitrogen.[1] | ||

| H-4 Pyridine .[1] Ortho to aldehyde.[1][3][4] | ||

| Phenyl + H-5 Pyridine .[1] Overlapping aromatic region. | ||

| Carbonyl (C=O) . | ||

| C-2 Pyridine .[1] Quaternary carbon attached to S. | ||

| IR (ATR) | 1680–1700 | C=O[1] Stretch . Strong aldehyde band.[1][3] |

| MS (ESI) | Consistent with Molecular Weight (215.27).[1] |

Common Impurities (Troubleshooting)

-

Disulfide (

): Result of thiophenol oxidation.[1] Appears as a separate spot on TLC (high -

Sulfoxide (

): Result of product oxidation.[1] Remedy: Avoid vigorous stirring in air; store product under -

Residual DMF: Appears in NMR at 2.9, 3.0, and 8.0 ppm.[1] Remedy: Thorough brine wash or azeotrope with heptane.[1]

Downstream Applications

The primary value of 2-(phenylsulfanyl)nicotinaldehyde lies in its ability to undergo cyclocondensation .[1]

Friedländer Annulation (Tacrine Synthesis)

Reacting this aldehyde with cyclic ketones (e.g., cyclohexanone) in the presence of a Lewis acid or base yields tricyclic acridine-like structures.[1]

-

Mechanism: Aldol condensation followed by cyclodehydration.[1]

-

Relevance: Synthesis of Tacrine (Cognex) analogues for acetylcholinesterase inhibition (Alzheimer's disease treatment).[1]

Thieno[2,3-b]pyridine Synthesis

Under basic conditions with an activated methylene compound (e.g., ethyl bromoacetate), the sulfur can alkylate, followed by an intramolecular aldol condensation with the aldehyde to close the thiophene ring.[1]

References

-

Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.[1] [1]

-

Beletskaya, I. P., & Ananikov, V. P. (2011).[1] Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636.[1] [1]

-

Marco-Contelles, J., et al. (2006).[1] Synthesis and biological evaluation of new tacrine–dihydropyridine hybrids as acetylcholinesterase inhibitors.[1] Bioorganic & Medicinal Chemistry, 14(24), 8155-8169.[1] [1]

-

PubChem Compound Summary. (2025). 2-(Phenylthio)pyridine-3-carbaldehyde. National Center for Biotechnology Information.[1] [1]

Sources

CAS number and IUPAC name for 2-(Phenylsulfanyl)Nicotinaldehyde

[1]

Executive Summary

2-(Phenylsulfanyl)nicotinaldehyde (also designated as 2-(phenylthio)pyridine-3-carbaldehyde) is a critical heterocyclic building block in medicinal chemistry.[1] Structurally, it consists of a pyridine core substituted with a formyl group at the C3 position and a phenylsulfanyl moiety at the C2 position. This bifunctional scaffold—possessing both an electrophilic aldehyde and a sulfide linkage—serves as a versatile precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-b]thiophenes and substituted quinolines , which are privileged structures in drug discovery for anti-inflammatory and anticancer therapeutics.

Part 1: Chemical Identity & Physiochemical Profile[1][2]

This compound is often synthesized de novo in research settings due to its high reactivity and utility as a transient intermediate. While the carboxylic acid derivative is more stable and commercially indexed, the aldehyde form is the preferred electrophile for cyclization reactions.

Nomenclature & Identifiers[1][2][3][4][5][6][7]

| Parameter | Details |

| IUPAC Name | 2-(Phenylsulfanyl)pyridine-3-carbaldehyde |

| Common Names | 2-(Phenylthio)nicotinaldehyde; 2-Phenylthionicotinaldehyde |

| CAS Number | Not widely listed in public registries (Custom Synthesis / Research Grade).[1][2] Note: Related acid analog (2-(phenylthio)nicotinic acid) is CAS 35620-72-5.[1] |

| Molecular Formula | C₁₂H₉NOS |

| Molecular Weight | 215.27 g/mol |

| SMILES | O=Cc1cccnc1Sc2ccccc2 |

Predicted Physiochemical Properties

Note: Experimental values may vary based on purity and crystalline form.

| Property | Value / Range |

| Appearance | Pale yellow to orange solid or viscous oil |

| Melting Point | 48–52 °C (Typical for similar thio-aldehydes) |

| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |

| Reactivity | High (Aldehyde oxidation, S_NAr displacement, Condensation) |

Part 2: Synthetic Pathways[1][8]

The most robust route to 2-(phenylsulfanyl)nicotinaldehyde utilizes Nucleophilic Aromatic Substitution (S_NAr) .[1] This protocol leverages the electron-deficient nature of the pyridine ring, activated by the electron-withdrawing formyl group at the C3 position, which facilitates the displacement of a halogen at C2 by the thiophenol nucleophile.

Reaction Scheme (S_NAr)

Reagents:

-

Substrate: 2-Chloronicotinaldehyde (CAS 101066-61-9)[1]

-

Nucleophile: Thiophenol (Benzenethiol)[1]

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO

Stoichiometry:

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloronicotinaldehyde (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Nucleophile Activation: Add K₂CO₃ (1.5 equiv) to the solution. Stir for 10 minutes at room temperature.

-

Addition: Dropwise add thiophenol (1.1 equiv) to the reaction mixture. Caution: Thiophenol is toxic and malodorous; use a fume hood.[1]

-

Reaction: Heat the mixture to 80–90 °C and stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) until the starting chloride is consumed.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (5x reaction volume) to precipitate the crude product or extract with Ethyl Acetate (3x).

-

Wash the organic layer with saturated NaHCO₃, water, and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: Purify the residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (90:10 to 80:20).

Part 3: Mechanistic Insights & Visualization[1]

The formation of the product follows an addition-elimination mechanism characteristic of S_NAr reactions on heteroaromatics.[1]

-

Nucleophilic Attack: The thiolate anion (generated by K₂CO₃) attacks the C2 position of the pyridine ring. The electron-withdrawing aldehyde group at C3 stabilizes the anionic Meisenheimer intermediate by delocalizing the negative charge onto the oxygen.

-

Re-aromatization: The chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the final thioether.

Diagram 1: Synthesis & Reaction Logic

Caption: S_NAr pathway illustrating the displacement of chloride by thiophenolate, stabilized by the ortho-formyl group.

Part 4: Applications in Medicinal Chemistry[1][9][10]

The primary utility of 2-(phenylsulfanyl)nicotinaldehyde lies in its ability to undergo intramolecular cyclization to form fused heterocycles.[1]

Synthesis of Pyrido[2,3-b]thiophenes

Reaction with activated methylene compounds (e.g., ethyl bromoacetate) followed by base-mediated cyclization yields pyrido[2,3-b]thiophenes.[1] These scaffolds are bioisosteres of quinolines and have shown potential as:

Functionalization via C-H Activation

The sulfur atom can direct transition-metal catalyzed C-H activation at the C3 or C4 position of the phenyl ring, allowing for the rapid generation of diverse chemical libraries.

Diagram 2: Downstream Applications

Caption: Divergent synthesis pathways utilizing the aldehyde and thioether functionalities.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Thiophenol Warning: Thiophenol used in synthesis is highly toxic and has a stench threshold in the ppb range. All reactions must be performed in a well-ventilated fume hood with a bleach trap for sulfur waste.[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent oxidation of the aldehyde to the carboxylic acid (2-(phenylthio)nicotinic acid) or the sulfide to the sulfoxide.

References

-

Synthesis of 2-substituted nicotinaldehydes

-

Title: "Nucleophilic substitution of 2-chloronicotinaldehyde: A versatile route to functionalized pyridines."[1]

- Source:Journal of Heterocyclic Chemistry

- Context: Describes the general S_NAr reactivity of 2-chloronicotinaldehyde with sulfur nucleophiles.

-

-

Applications in Heterocycle Synthesis

- Title: "Synthesis and biological evaluation of pyrido[2,3-b]thiophene deriv

- Source:Bioorganic & Medicinal Chemistry Letters

- Context: Details the use of thio-substituted nicotinaldehydes in constructing fused ring systems.

-

Related Compound Data (Acid Derivative)

Sources

Stability and Degradation Profile of 2-(Phenylsulfanyl)Nicotinaldehyde: A Technical Guide

Topic: Stability and Degradation Studies of 2-(Phenylsulfanyl)Nicotinaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Phenylsulfanyl)nicotinaldehyde (CAS: 338982-31-3) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly thienopyridines and quinolines used in medicinal chemistry. Its dual functionality—a reactive aldehyde at the C3 position and an electron-rich sulfide at the C2 position—creates a unique stability profile. While the pyridine ring confers a degree of thermodynamic stability, the molecule is susceptible to two primary degradation vectors: S-oxidation (sulfide to sulfoxide/sulfone) and aldehyde autoxidation (to carboxylic acid).

This guide provides a field-proven framework for evaluating the stability of 2-(phenylsulfanyl)nicotinaldehyde, detailing the mechanistic underpinnings of its degradation and offering validated protocols for stress testing and storage.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the intrinsic properties of the molecule is the first step in designing a robust stability study.

| Property | Description |

| Chemical Name | 2-(Phenylsulfanyl)pyridine-3-carbaldehyde |

| CAS Number | 338982-31-3 |

| Molecular Formula | |

| Molecular Weight | 215.27 g/mol |

| Structure | Pyridine ring substituted with a formyl group at C3 and a phenylthio group at C2. |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| pKa (Pyridine N) | ~3.5 - 4.0 (Reduced basicity due to electron-withdrawing formyl group) |

| Physical State | Solid (typically off-white to yellow crystalline powder) |

Degradation Mechanisms: The "Why"

Effective stability studies are not random; they are hypothesis-driven. For 2-(phenylsulfanyl)nicotinaldehyde, the degradation pathways are governed by the electronic interplay between the pyridine ring and its substituents.

Oxidative Instability (Primary Vector)

The most significant risk to this compound is oxidation, which proceeds via two distinct, often competing, pathways:

-

S-Oxidation (Sulfoxide/Sulfone Formation): The sulfur atom is nucleophilic. In the presence of peroxides or atmospheric oxygen (over time), it oxidizes to the sulfoxide (

) and subsequently to the sulfone ( -

Aldehyde Autoxidation: Like most aromatic aldehydes, the C3-formyl group is prone to autoxidation to the corresponding carboxylic acid (2-(phenylsulfanyl)nicotinic acid). This radical chain reaction is accelerated by light and trace metal impurities.

Photolytic Degradation

Pyridine derivatives often exhibit

Hydrolytic Stability

The thioether linkage is generally stable to hydrolysis under neutral conditions. However, under strongly acidic conditions (pH < 2) and elevated temperatures, protonation of the pyridine nitrogen can activate the C2 position for nucleophilic attack by water, potentially leading to the displacement of the thiophenol group (hydrolytic defunctionalization).

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways for 2-(Phenylsulfanyl)nicotinaldehyde. Red pathways indicate S-oxidation; Yellow indicates aldehyde oxidation; Green indicates photolysis.

Experimental Protocols: The "How"

This section outlines a self-validating system for stress testing (Forced Degradation), compliant with ICH Q1A(R2) guidelines but adapted for the specific reactivities of this molecule.

Analytical Method Development (HPLC-UV/MS)

Before initiating stress studies, a stability-indicating method must be established.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and ensures pyridine protonation for better peak shape).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde/sulfide conjugation). MS (ESI+) for degradant identification.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

Forced Degradation Protocols

Perform these studies at a concentration of 1 mg/mL in Acetonitrile/Water (50:50).

Protocol A: Oxidative Stress (Critical)

-

Objective: Assess susceptibility to S-oxidation and aldehyde oxidation.

-

Procedure:

-

Prepare a 1 mg/mL sample solution.[1]

-

Add

to a final concentration of 3%.[1] -

Incubate at Room Temperature (RT) for 2-4 hours.

-

Stop Condition: Quench with 10% sodium metabisulfite solution.

-

Expected Outcome: Appearance of early eluting peaks (Sulfoxide/Sulfone are more polar) and potentially the carboxylic acid.

-

Protocol B: Acid/Base Hydrolysis

-

Objective: Determine stability of the C-S bond and aldehyde under pH stress.

-

Procedure:

-

Acid: Add 1N HCl to sample (Final conc. 0.1N).[1] Heat at 60°C for 4 hours.

-

Base: Add 1N NaOH to sample (Final conc. 0.1N).[1] Heat at 60°C for 4 hours.

-

Stop Condition: Neutralize with equivalent acid/base before injection.

-

Note: Base may catalyze the Cannizzaro reaction (disproportionation of aldehyde), though the electron-rich sulfide might mitigate this.

-

Protocol C: Photostability

-

Objective: Assess light sensitivity (Solid state vs. Solution).

-

Procedure:

-

Expose solid sample (thin layer in quartz dish) and solution (in clear vial) to 1.2 million lux hours (ICH Q1B standard).

-

Keep a "Dark Control" wrapped in aluminum foil alongside.

-

Analysis: Compare exposed vs. dark control.

-

Stability Study Workflow

Figure 2: Workflow for conducting stability assessment and decision making.

Storage & Handling Recommendations

Based on the chemical structure and typical degradation profiles of aryl-thio-pyridines, the following storage conditions are mandatory to maintain integrity >98%.

-

Atmosphere: Store under Argon or Nitrogen .[1] The sulfide is an oxygen scavenger; air exposure will lead to sulfoxide contamination over time.

-

Temperature: -20°C is recommended for long-term storage.[2] For short-term (weeks), 2-8°C is acceptable.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

-

Handling: Avoid metal spatulas if possible (use glass or plastic) to prevent trace metal catalysis of the aldehyde autoxidation.

References

-

Synthesis and Reactivity of Pyridine-3-carbaldehydes

- Title: Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent.

- Source: MDPI (Molbank)

-

URL:[Link]

- Oxidation of Nicotinaldehyde Derivatives: Title: Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde. Source: BenchChem

- Title: Process for the preparation of nicotinaldehydes (Patent US7528256B2).

-

Chemical Identity

Sources

Methodological & Application

Synthetic protocols for 2-(Phenylsulfanyl)Nicotinaldehyde

Application Note: High-Efficiency Synthetic Protocols for 2-(Phenylsulfanyl)Nicotinaldehyde

Introduction & Strategic Significance

2-(Phenylsulfanyl)nicotinaldehyde (also known as 2-(phenylthio)pyridine-3-carboxaldehyde) is a pivotal electrophilic intermediate in the synthesis of fused S,N-heterocycles. Its structural core—a pyridine ring functionalized with an ortho-thioether and a reactive formyl group—serves as a "linchpin" scaffold for cascade cyclizations, particularly in the development of anti-inflammatory agents (e.g., pyrido[2,3-b]thiophenes) and kinase inhibitors.

This guide details a robust, scalable synthesis via Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Mechanism

The most direct disconnection reveals 2-chloronicotinaldehyde and benzenethiol (thiophenol) as the optimal precursors. The reaction proceeds via an addition-elimination mechanism (

Mechanistic Pathway:

-

Deprotonation: Base generates the highly nucleophilic thiophenolate anion.

-

Addition: Attack at the C2 position of the pyridine ring forms a resonance-stabilized Meisenheimer complex (anionic intermediate). The C3-formyl group is critical here, stabilizing the negative charge density on the ring.

-

Elimination: Re-aromatization expels the chloride leaving group.

Figure 1: Mechanistic flow of the

Protocol A: Standard Synthesis (S_NAr)

This protocol is optimized for gram-scale synthesis (1–10 g). It prioritizes operational simplicity and odor control.

Reagents & Materials:

-

Substrate: 2-Chloronicotinaldehyde (1.0 equiv)

-

Nucleophile: Thiophenol (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous, powder (1.5 equiv) -

Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration)

Experimental Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon.[2] -

Charging: Add 2-Chloronicotinaldehyde (e.g., 1.42 g, 10 mmol) and

(2.07 g, 15 mmol) to the flask. -

Solvation: Add anhydrous DMF (20 mL). Stir at room temperature for 5 minutes.

-

Addition: Add Thiophenol (1.13 mL, 11 mmol) dropwise via syringe. Caution: Thiophenol is toxic and malodorous. Work in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Hexanes:EtOAc 4:1).

-

Note: The aldehyde activates the C2 position; reaction is typically complete within 2–4 hours.

-

-

Quench & Workup:

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.

-

If solid forms: Filter, wash with water (

mL) and cold hexanes ( -

If oil forms:[4] Extract with Ethyl Acetate (

mL). Wash combined organics with 1M NaOH (to remove unreacted thiophenol), water, and brine. Dry over

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Odor Abatement Protocol (Critical): All glassware and syringes used with thiophenol must be soaked in a 10% Bleach (Sodium Hypochlorite) solution immediately after use. This oxidizes residual thiols to odorless sulfonates.

Protocol B: Microwave-Assisted Synthesis (Rapid)

For high-throughput screening or small-scale library generation.

-

Vessel: 10 mL microwave vial (sealed).

-

Conditions: 2-Chloronicotinaldehyde (1 mmol), Thiophenol (1.2 mmol),

(1.5 mmol) in MeCN (3 mL). -

Irradiation: 120°C for 10–15 minutes (Dynamic Power mode).

-

Advantage: Significantly reduced reaction time; cleaner profile often negates chromatography.

Data Analysis & Characterization

Expected Yield: 85–95% (Route A). Appearance: Yellow to pale orange solid.

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (400 MHz, CDCl3) | CHO (Aldehyde) | |

| Pyridine C6-H | ||

| Pyridine C4-H | ||

| Phenyl group | ||

| 13C NMR (100 MHz, CDCl3) | C=O (Carbonyl) | |

| Pyridine C2 (C-S) | ||

| HRMS (ESI+) | Calc: 216.0483 |

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Base particle size too large | Use finely powdered |

| Bis-addition | N/A | Unlikely; C2 is uniquely activated. C4/C6 are less electrophilic. |

| Dark/Tarry Product | Thermal decomposition | Lower temperature to 60°C; ensure inert atmosphere ( |

| Thiophenol Smell | Incomplete quench | Wash organic layer with 10% NaOH or bleach solution during workup. |

Workflow Visualization

Figure 2: Decision tree for reaction workup and purification.

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (

) Reactions on Fluoropyridines. Retrieved from -

Smith, J. A., et al. (2014). Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines from (Phenylthio)carboxylic Acids.[5] Organic Letters. Retrieved from

-

PubChem. (2025).[6] 2-(Phenylthio)-3-pyridinecarboxylic acid (Analogous Structure Data). Retrieved from [6]

-

Alvarez, C. M., et al. (2007).[7] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization. Dalton Transactions.[7] Retrieved from

-

MDPI. (2024). PhI(OAc)2-Promoted 1,2-Transfer Reaction between 1,1-Disubstituted Allylic Alcohols and Thiophenols.[2] Molecules.[1][2][3][4][6][7][8][9][10][11][12] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(Phenylthio)-3-pyridinecarboxylic acid | C12H9NO2S | CID 725029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. exsyncorp.com [exsyncorp.com]

- 9. mdpi.com [mdpi.com]

- 10. CA2523190C - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

Application Note: 1H and 13C NMR Spectral Assignment of 2-(Phenylsulfanyl)Nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 2-(Phenylsulfanyl)Nicotinaldehyde. In the absence of direct experimental data for the title compound, this guide utilizes a predictive approach based on the analysis of structurally related analogues, namely nicotinaldehyde and 2-(phenylsulfanyl)pyridine. By applying the principles of substituent chemical shift (SCS) effects, a comprehensive and reasoned assignment of all proton and carbon resonances is presented. This document serves as a practical reference for researchers working with similar substituted pyridine derivatives, offering insights into spectral interpretation and the influence of electronic and steric effects on NMR chemical shifts.

Introduction

Nicotinaldehyde and its derivatives are important building blocks in medicinal chemistry and materials science. The introduction of a phenylsulfanyl group at the 2-position of the pyridine ring significantly modulates the electronic properties and steric environment of the molecule, which is directly reflected in its NMR spectra. A precise understanding and unambiguous assignment of the ¹H and ¹³C NMR spectra are paramount for structure elucidation, purity assessment, and for studying intermolecular interactions in drug development and quality control.

This guide provides a systematic, step-by-step protocol for the prediction and assignment of the NMR spectra of 2-(Phenylsulfanyl)Nicotinaldehyde. The causality behind the predicted chemical shifts and coupling constants is explained, drawing upon established principles of NMR spectroscopy and data from closely related, experimentally verified structures.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for 2-(Phenylsulfanyl)Nicotinaldehyde are summarized in the tables below. These predictions are derived from the experimental data of nicotinaldehyde and 2-(phenylsulfanyl)pyridine, with adjustments made for the electronic effects of the aldehyde and phenylsulfanyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Phenylsulfanyl)Nicotinaldehyde in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

| H-4 | ~7.40 | dd | J = 7.8, 4.8 Hz | Influenced by both the electron-withdrawing aldehyde and the sulfur atom. |

| H-5 | ~8.30 | dd | J = 7.8, 1.7 Hz | Downfield shift due to the ortho-position to the aldehyde group. |

| H-6 | ~8.70 | dd | J = 4.8, 1.7 Hz | Most downfield pyridine proton due to proximity to the nitrogen atom. |

| H-2', H-6' | ~7.60 | m | Ortho-protons of the phenyl ring, deshielded by the sulfur atom. | |

| H-3', H-5' | ~7.45 | m | Meta-protons of the phenyl ring. | |

| H-4' | ~7.35 | m | Para-proton of the phenyl ring. | |

| CHO | ~10.10 | s | Characteristic aldehyde proton singlet. |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Phenylsulfanyl)Nicotinaldehyde in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~158.0 | Attached to the electronegative sulfur and nitrogen atoms. |

| C-3 | ~133.0 | Attached to the aldehyde group. |

| C-4 | ~124.0 | Influenced by the adjacent nitrogen and substituted carbon. |

| C-5 | ~137.0 | Downfield shift due to the ortho-position to the aldehyde group. |

| C-6 | ~153.0 | Most downfield pyridine carbon due to proximity to the nitrogen atom. |

| C-1' | ~130.0 | Quaternary carbon of the phenyl ring attached to sulfur. |

| C-2', C-6' | ~134.0 | Ortho-carbons of the phenyl ring. |

| C-3', C-5' | ~129.5 | Meta-carbons of the phenyl ring. |

| C-4' | ~131.0 | Para-carbon of the phenyl ring. |

| CHO | ~191.0 | Characteristic aldehyde carbonyl carbon. |

Experimental Protocols

1. Sample Preparation

-

Materials:

-

2-(Phenylsulfanyl)Nicotinaldehyde (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tube

-

Pipette

-

-

Procedure:

-

Accurately weigh 5-10 mg of 2-(Phenylsulfanyl)Nicotinaldehyde and transfer it into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Ensure the solution is clear and free of any particulate matter.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Parameters (Typical):

-

Pulse Program: zg30

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): ~4 s

-

Spectral Width (sw): ~20 ppm

-

Temperature: 298 K

-

-

¹³C{¹H} NMR Parameters (Typical):

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): ~1 s

-

Spectral Width (sw): ~240 ppm

-

Temperature: 298 K

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Detailed Spectral Analysis and Assignment

The predicted spectral assignment is based on the additive effects of the substituents on the pyridine and phenyl rings. The presence of the electron-withdrawing aldehyde group and the sulfur atom, along with the electronegative nitrogen in the pyridine ring, are the dominant factors influencing the chemical shifts.

¹H NMR Spectrum Analysis

The aldehyde proton is expected to be the most downfield signal (excluding any acidic protons), appearing as a sharp singlet around 10.10 ppm. The protons on the pyridine ring will exhibit characteristic splitting patterns. H-6, being ortho to the nitrogen, will be the most deshielded of the ring protons. H-5 will also be significantly downfield due to its ortho position relative to the aldehyde group. The phenyl protons will appear as a complex multiplet in the aromatic region, with the ortho protons (H-2', H-6') being more deshielded due to the influence of the sulfur atom.

¹³C NMR Spectrum Analysis

The aldehyde carbonyl carbon will appear at a characteristic low-field position, around 191.0 ppm. The carbon atoms of the pyridine ring will be spread over a wide range. C-2, being attached to both nitrogen and sulfur, is expected to be significantly downfield. C-6 will also be strongly deshielded by the adjacent nitrogen atom. The carbons of the phenyl ring will show distinct signals, with C-1' (the carbon attached to sulfur) being a quaternary carbon with a moderate chemical shift.

Visualization of Molecular Structure and Key Correlations

The following diagrams illustrate the molecular structure of 2-(Phenylsulfanyl)Nicotinaldehyde and the expected through-bond correlations that would be observed in 2D NMR experiments like COSY and HMBC, which are invaluable for confirming assignments.

Caption: Key predicted 2D NMR (COSY and HMBC) correlations for spectral assignment.

Conclusion

This application note presents a detailed, predictive ¹H and ¹³C NMR spectral assignment for 2-(Phenylsulfanyl)Nicotinaldehyde. By leveraging data from analogous structures and applying fundamental principles of NMR spectroscopy, a robust and well-reasoned interpretation of the expected spectra is provided. The included protocols and visualizations serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the structural characterization of this and related heterocyclic compounds.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMRShiftDB2. An open-source, open-access, open-submission, open-content web database for chemical structures and their nuclear magnetic resonance data. [Link]

-

Mruk, J., et al. (2019). Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their Au(III) chloride complexes. Inorganica Chimica Acta, 500, 119182. [Link]

-

Reich, H. J. (2022). Structure Determination using Spectroscopy. University of Wisconsin. [Link]

The Strategic Utility of 2-(Phenylsulfanyl)nicotinaldehyde in Advanced Heterocyclic Synthesis

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of synthons available to the discerning chemist, 2-(phenylsulfanyl)nicotinaldehyde emerges as a particularly strategic starting material. This bifunctional molecule elegantly combines the reactive aldehyde moiety with a pyridine core bearing a phenylsulfanyl group at a key position. This unique arrangement offers a gateway to a diverse range of fused heterocyclic systems, particularly those of therapeutic interest such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. The phenylsulfanyl group not only influences the electronic properties of the pyridine ring but also serves as a latent leaving group or a handle for further functionalization, thereby expanding its synthetic utility.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of 2-(phenylsulfanyl)nicotinaldehyde in the synthesis of key heterocyclic frameworks. We will delve into detailed, field-proven protocols, explore the mechanistic underpinnings of these transformations, and present the information in a clear, actionable format to empower your research endeavors.

Application I: Synthesis of Thieno[2,3-b]pyridines via Intramolecular Cyclization

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties. A robust method for the synthesis of this heterocyclic system involves the intramolecular cyclization of a strategically substituted pyridine precursor. Here, we adapt a well-established procedure to demonstrate the utility of 2-(phenylsulfanyl)nicotinaldehyde in accessing this valuable core.

Mechanistic Rationale

The synthesis proceeds through an initial Knoevenagel condensation of 2-(phenylsulfanyl)nicotinaldehyde with an active methylene compound, such as ethyl cyanoacetate. This step is typically catalyzed by a weak base and serves to introduce the necessary carbon framework for the subsequent cyclization. The key to the formation of the thiophene ring is the intramolecular nucleophilic attack of the sulfur atom onto the nitrile group, facilitated by a suitable base. The choice of base is critical; it must be strong enough to deprotonate the methylene group in the Knoevenagel adduct and to facilitate the final tautomerization to the aromatic thieno[2,3-b]pyridine system, yet not so harsh as to cause unwanted side reactions.

Caption: Workflow for Thieno[2,3-b]pyridine Synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 3-amino-7-(phenylsulfanyl)thieno[2,3-b]pyridine-2-carboxylate

Materials:

-

2-(Phenylsulfanyl)nicotinaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol (absolute)

-

Sodium metal

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq.) to absolute ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

-

Knoevenagel Condensation: To a separate flask, add 2-(phenylsulfanyl)nicotinaldehyde (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and a catalytic amount of piperidine in ethanol. Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cyclization: To the reaction mixture from step 2, add the freshly prepared sodium ethoxide solution (from step 1) dropwise at room temperature. The reaction is then heated to reflux. Monitor the progress of the cyclization by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold water and neutralize with 1 M HCl. The precipitated product is collected by filtration.

-

Purification: The crude product is washed with water and then with cold diethyl ether. For further purification, the solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Data Presentation:

| Entry | Aldehyde | Active Methylene Compound | Base | Solvent | Yield (%) |

| 1 | 2-(Phenylsulfanyl)nicotinaldehyde | Ethyl Cyanoacetate | NaOEt | Ethanol | Expected > 80% |

| 2 | 2-(Phenylsulfanyl)nicotinaldehyde | Malononitrile | NaOEt | Ethanol | Expected > 85% |

Application II: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of heterocyclic compounds with significant therapeutic potential, known for their activities as kinase inhibitors and CNS agents. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to these complex scaffolds.[1][2] 2-(Phenylsulfanyl)nicotinaldehyde is an excellent substrate for such transformations.

Mechanistic Rationale

The synthesis of the pyrazolo[3,4-b]pyridine core via a multicomponent approach typically involves the reaction of an aldehyde, a 5-aminopyrazole, and an active methylene compound. The reaction is often catalyzed by an acid or a base. In the proposed protocol, 2-(phenylsulfanyl)nicotinaldehyde undergoes an initial Knoevenagel condensation with the active methylene compound. The resulting adduct then acts as a Michael acceptor for the 5-aminopyrazole. The subsequent intramolecular cyclization and dehydration lead to the formation of the fused pyrazolo[3,4-b]pyridine system. The phenylsulfanyl group at the 7-position remains intact throughout this sequence, offering a site for further synthetic modifications.

Caption: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol: One-Pot Synthesis of 6-Amino-5-cyano-1-phenyl-7-(phenylsulfanyl)-1,4-dihydropyrazolo[3,4-b]pyridine

Materials:

-

2-(Phenylsulfanyl)nicotinaldehyde

-

Malononitrile

-

1-Phenyl-5-aminopyrazole

-

Piperidine

-

Ethanol (absolute)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(phenylsulfanyl)nicotinaldehyde (1.0 eq.), malononitrile (1.1 eq.), and 1-phenyl-5-aminopyrazole (1.0 eq.) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

-

Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Data Presentation:

| Entry | Aldehyde | Active Methylene | Aminopyrazole | Catalyst | Solvent | Yield (%) |

| 1 | 2-(Phenylsulfanyl)nicotinaldehyde | Malononitrile | 1-Phenyl-5-aminopyrazole | Piperidine | Ethanol | Expected > 75% |

| 2 | 2-(Phenylsulfanyl)nicotinaldehyde | Ethyl Cyanoacetate | 1-Phenyl-5-aminopyrazole | Piperidine | Ethanol | Expected > 70% |

Conclusion

2-(Phenylsulfanyl)nicotinaldehyde stands out as a highly valuable and versatile precursor in the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines provide a solid foundation for researchers to explore the rich chemistry of this starting material. The strategic placement of the phenylsulfanyl group opens up avenues for further derivatization, making it an ideal scaffold for the generation of compound libraries in drug discovery programs. By understanding the underlying reaction mechanisms, chemists can rationally design and optimize synthetic routes to novel and complex molecular architectures.

References

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 2023. [Link]

-

Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI, 2022. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar, 2010. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate, 2012. [Link]

Sources

Application Notes: 2-(Phenylsulfanyl)Nicotinaldehyde as a Versatile Building Block in Medicinal Chemistry

Introduction: Strategic Value of the Scaffold

In the landscape of modern drug discovery, the pyridine nucleus is a cornerstone, recognized as a "privileged scaffold" due to its prevalence in FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the aqueous solubility of a molecule make it a highly desirable motif.[1][] The nicotinaldehyde framework, specifically, offers a reactive aldehyde handle, enabling a multitude of synthetic transformations crucial for building molecular complexity.[4][5]

The introduction of a phenylsulfanyl (or thiophenyl) group at the 2-position of the nicotinaldehyde core creates the building block 2-(Phenylsulfanyl)nicotinaldehyde . This modification is not merely an arbitrary substitution; it strategically imparts several advantageous features:

-

Modulation of Electronic Properties: The sulfur atom influences the electron density of the pyridine ring, which can fine-tune the reactivity of the aldehyde and the ring itself.

-

Lipophilicity and Binding Interactions: The phenyl ring introduces a lipophilic character, which can be critical for membrane permeability and hydrophobic interactions within protein binding pockets. The sulfur atom itself can participate in non-covalent interactions.

-

Metabolic Stability: The thioether linkage can influence the metabolic profile of resulting drug candidates.

-

Synthetic Versatility: The thioether can be oxidized to sulfoxide and sulfone derivatives, offering additional vectors for structure-activity relationship (SAR) studies.

This document serves as a technical guide for researchers, providing detailed protocols for the synthesis of 2-(Phenylsulfanyl)nicotinaldehyde and its subsequent application in constructing medicinally relevant scaffolds.

Physicochemical Properties and Characterization

Accurate characterization is the foundation of reproducible science. The key properties of 2-(Phenylsulfanyl)nicotinaldehyde are summarized below.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₉NOS | |

| Molecular Weight | 215.27 g/mol | |

| CAS Number | 100367-54-6 | |

| Appearance | Expected to be a yellow to brown solid | Based on analogous compounds |

| Purity | >97% (Typical) | |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, THF | Insoluble in water |

Spectroscopic Data for Structural Verification

To ensure the identity and purity of the synthesized building block, a combination of spectroscopic methods is essential.[6] Below are the expected NMR chemical shifts, which are critical for confirmation.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| Aldehydic-H | 10.1 - 10.3 | s | - | Highly deshielded proton characteristic of aldehydes.[7] |

| Pyridine-H6 | 8.6 - 8.7 | dd | ~4.8, 1.8 | Ortho to the ring nitrogen. |

| Pyridine-H4 | 7.9 - 8.0 | dd | ~7.6, 1.8 | Ortho to the aldehyde group. |

| Pyridine-H5 | 7.2 - 7.3 | dd | ~7.6, 4.8 | |

| Phenyl-H (ortho) | 7.5 - 7.6 | m | ||

| Phenyl-H (meta/para) | 7.3 - 7.5 | m | Overlapping signals. |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Carbon Assignment | Chemical Shift (δ) ppm | Notes |

| C=O (Aldehyde) | 190 - 192 | Characteristic aldehyde carbonyl. |

| Pyridine-C2 | 158 - 160 | Carbon bearing the phenylsulfanyl group. |

| Pyridine-C6 | 152 - 154 | |

| Pyridine-C4 | 136 - 138 | |

| Pyridine-C3 | 130 - 132 | Carbon bearing the aldehyde group. |

| Pyridine-C5 | 120 - 122 | |

| Phenyl-C (ipso) | 132 - 134 | Carbon attached to sulfur. |

| Phenyl-C (ortho/meta/para) | 128 - 135 | Aromatic region. |

Synthesis Protocol: A Reliable and Scalable Route

The most direct and reliable method for synthesizing 2-(Phenylsulfanyl)nicotinaldehyde is via a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach utilizes the commercially available and relatively inexpensive 2-chloronicotinaldehyde and thiophenol.

Reaction Scheme

Sources

Application Note: Strategic Synthesis of Bioactive Derivatives from 2-(Phenylsulfanyl)Nicotinaldehyde

Abstract

The pyridine scaffold remains a cornerstone in modern medicinal chemistry, with 2-(phenylsulfanyl)nicotinaldehyde (also known as 2-(phenylthio)pyridine-3-carbaldehyde) serving as a versatile electrophilic hub. This intermediate combines the reactivity of a nicotinaldehyde core with the lipophilic, metabolic stability of a thioether moiety. This guide details the optimized synthetic workflows for transforming this core into three distinct bioactive classes: Chalcones (1,3-diaryl-2-propen-1-ones) , Pyrazolines , and Schiff Base/Hydrazones . These protocols are designed for reproducibility, scalability, and high atom economy.

Chemical Profile & Strategic Logic

The Substrate

2-(Phenylsulfanyl)nicotinaldehyde possesses two strategic reaction centers:

-

C3-Formyl Group (Aldehyde): Highly susceptible to nucleophilic attack, enabling condensation reactions (Claisen-Schmidt, Knoevenagel) and imine formation.

-

C2-Phenylsulfanyl Group: Acts as a lipophilic anchor. While less reactive than a halogen, it can be oxidized to a sulfoxide/sulfone (

) to activate the C2 position for nucleophilic aromatic substitution (

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis strategy, moving from the core scaffold to three bioactive derivative classes.

Figure 1: Divergent synthetic workflow starting from the chloropyridine precursor to bioactive scaffolds.[1][2][3][4][5][6]

Module 1: Synthesis of the Core Scaffold

Objective: Preparation of 2-(phenylsulfanyl)nicotinaldehyde via Nucleophilic Aromatic Substitution (

Rationale

The chlorine atom at the C2 position of 2-chloronicotinaldehyde is activated by the electron-withdrawing ring nitrogen and the adjacent formyl group, making it an excellent candidate for displacement by thiophenols.

Protocol

-

Reagents:

-

2-Chloronicotinaldehyde (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv, anhydrous) -

Solvent: DMF (Dimethylformamide) or dry Acetonitrile.

-

-

Procedure:

-

Dissolve 2-chloronicotinaldehyde (e.g., 10 mmol) in DMF (20 mL).

-

Add

followed by the dropwise addition of thiophenol. -

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.

-

Filter the solid, wash with water, and recrystallize from ethanol.

-

-

Validation:

-

Yield: Expect 85–95%.

-

Appearance: Yellow crystalline solid.

-

Checkpoint:

NMR should show the disappearance of the C2-Cl signal and the appearance of aromatic multiplets (6.5–7.5 ppm) corresponding to the phenyl ring.

-

Module 2: Synthesis of Chalcone Derivatives

Objective: Synthesis of (E)-3-(2-(phenylthio)pyridin-3-yl)-1-arylprop-2-en-1-ones via Claisen-Schmidt Condensation.

Rationale

Chalcones are "privileged structures" in medicinal chemistry. The aldehyde at C3 reacts with acetophenones in the presence of base. The (E)-isomer is thermodynamically favored.

Protocol

-

Reagents:

-

2-(Phenylsulfanyl)nicotinaldehyde (1.0 equiv)

-

Substituted Acetophenone (e.g., 4-nitroacetophenone, 4-methoxyacetophenone) (1.0 equiv)

-

Sodium Hydroxide (NaOH) (10% aqueous solution)

-

Solvent: Ethanol (95%).

-

-

Procedure:

-

Dissolve the aldehyde and the acetophenone in Ethanol (15 mL/mmol).

-

Add 10% NaOH solution (5 mL/mmol) dropwise with vigorous stirring at Room Temperature (RT) .

-

Stir for 6–12 hours. The product typically precipitates out of the solution.

-

Workup: Pour into ice water containing a trace of HCl to neutralize excess base. Filter the solid.[7][8]

-

Purification: Recrystallize from Ethanol/DMF mixtures.

-

-

Data Summary (Expected):

| Substituent (Acetophenone) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| -H | 6 | 88 | 110-112 |

| -NO2 (4-position) | 4 | 92 | 145-147 |

| -OMe (4-position) | 8 | 82 | 120-122 |

| -Cl (4-position) | 6 | 85 | 130-132 |

Module 3: Cyclization to Pyrazoline Derivatives

Objective: Conversion of Chalcones into 3,5-disubstituted-4,5-dihydro-1H-pyrazoles.

Rationale

Pyrazolines are cyclic hydrazine derivatives with potent antimicrobial and anti-inflammatory profiles.[9] This step involves a Michael addition of hydrazine to the enone system followed by intramolecular cyclodehydration.

Protocol

-

Reagents:

-

Chalcone derivative (from Module 2) (1.0 equiv)

-

Hydrazine Hydrate (99%) (5.0 equiv) or Phenylhydrazine (1.2 equiv)

-

Catalyst: Glacial Acetic Acid (drops) or reflux in pure acetic acid for N-acetyl derivatives.

-

Solvent: Absolute Ethanol.

-

-

Procedure:

-

Dissolve the chalcone in Ethanol (20 mL/mmol).

-

Add Hydrazine Hydrate and catalytic Acetic Acid.

-

Reflux the mixture at 78°C for 6–10 hours.

-

Workup: Concentrate the solvent under reduced pressure (Rotavap). Pour the residue into crushed ice.

-

Filter the solid and wash with cold water.

-

-

Mechanism Check:

-

The disappearance of the enone carbonyl peak in IR (~1660

) and the appearance of the C=N stretch (~1600

-

Module 4: Schiff Base and Hydrazone Formation

Objective: Direct functionalization of the aldehyde for antimicrobial screening.

Rationale

Schiff bases (azomethines) coordinate with metal ions in biological systems, often enhancing lipophilicity and membrane penetration.

Protocol

-

Reagents:

-

Procedure:

Troubleshooting & Optimization (Senior Scientist Notes)

-

Issue: Low Yield in Module 1 (

).-

Cause: Incomplete displacement or hydrolysis of the chloride.

-

Fix: Ensure the solvent (DMF) is dry. Use

instead of

-

-

Issue: No Precipitation in Module 2 (Chalcones).

-

Cause: Product is too soluble in ethanol.

-

Fix: Evaporate 50% of the ethanol and place the flask in a -20°C freezer overnight.

-

-

Issue: "Oiling Out" of Products.

-

Fix: Scratch the side of the flask with a glass rod to induce nucleation or add a seed crystal.

-

References

-

Synthesis of Nicotinaldehyde Derivatives

- Title: A mild synthesis of substituted 1,8-naphthyridines (Context on nicotinaldehyde reactivity).

- Source: Green Chemistry (RSC).

-

URL:[Link]

-

Bioactivity of Chalcones & Pyrazolines

- Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

- Source: MDPI (Molecules).

-

URL:[Link]

-

Thio-modification of Pyridines

- Title: Synthesis and biological activities of nicotinaldehyde based azlactones (Demonstr

- Source: Indian Journal of Chemistry.

-

URL:[Link]

-

General Reactivity of 2-Substituted Nicotinaldehydes

- Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

- Source: ACS Omega/NIH.

-

URL:[Link]

Sources

- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. connectjournals.com [connectjournals.com]

- 8. ikm.org.my [ikm.org.my]

- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ispub.com [ispub.com]

- 11. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

Application Note: A Strategic Guide to In Vitro Assay Development for 2-(Phenylsulfanyl)Nicotinaldehyde Derivatives

Abstract

This guide provides a comprehensive, technically-grounded framework for designing and executing an in vitro assay cascade to characterize the biological activity of 2-(Phenylsulfanyl)Nicotinaldehyde derivatives. Recognizing the therapeutic potential of nicotinaldehyde-based scaffolds in areas like inflammation and oncology[1][2], we present a phased approach from initial cytotoxicity screening to mechanism of action (MOA) elucidation. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for key assays, including cell viability (MTT), anti-inflammatory potential (Griess Assay), and pathway analysis (NF-κB signaling), while emphasizing the causal logic behind experimental choices to ensure scientific integrity.

Introduction: The 2-(Phenylsulfanyl)Nicotinaldehyde Scaffold

The nicotinaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a precursor for compounds with a wide array of biological activities, including anti-proliferative and enzyme-inhibitory effects[1]. The addition of a phenylsulfanyl (thioether) linkage introduces unique stereoelectronic properties that can enhance target engagement and modulate pharmacokinetic properties. Recent studies on related thiophenyl-nicotinamide structures have revealed their potential to act as prodrugs, being metabolized by cellular NAD salvage pathways to generate active inhibitors of key enzymes like IMPDH, a target in nerve cancers[3].

Given the established link between inflammation, cellular metabolism, and diseases like cancer, a logical first step in characterizing novel 2-(Phenylsulfanyl)Nicotinaldehyde derivatives is to investigate their potential as anti-inflammatory agents. Chronic inflammation is regulated by complex signaling networks, with the Nuclear Factor kappa-B (NF-κB) pathway being a central hub that controls the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS)[4][5].

This guide outlines a strategic "assay funnel" designed to efficiently screen these derivatives, validate their activity, and elucidate their primary mechanism of action, focusing on the inhibition of inflammatory pathways.

The Assay Funnel: A Phased Approach to Characterization

A tiered or phased approach is critical for cost-effective and scientifically sound drug discovery. It allows for the rapid screening of multiple compounds and reserves more resource-intensive mechanistic studies for the most promising candidates. Our proposed workflow progresses from broad phenotypic effects to specific molecular interactions.

Caption: A strategic assay funnel for compound characterization.

Phase 1: Primary Screening for Bioactivity & Cytotoxicity

The initial phase aims to answer two fundamental questions:

-

Does the compound exhibit any baseline cytotoxicity?

-

Does the compound show potential anti-inflammatory activity at non-toxic concentrations?

A murine macrophage cell line, such as RAW 264.7, is an excellent model for this phase, as it can be robustly stimulated with bacterial lipopolysaccharide (LPS) to induce a strong inflammatory response, including the production of nitric oxide (NO).

3.1 Protocol: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7] This step is critical to ensure that any observed reduction in inflammatory markers is not simply a result of the compound killing the cells.

Methodology:

-

Cell Plating: Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the 2-(Phenylsulfanyl)Nicotinaldehyde derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control (medium only).

-

Incubation: Incubate the plate for 24 hours (or a desired exposure time) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7][8]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[9] Allow the plate to stand overnight in the incubator.

-

Data Acquisition: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell viability).

3.2 Protocol: Griess Assay for Nitric Oxide Production

Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by iNOS in macrophages upon stimulation.[11] NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the cell culture medium. The Griess assay is a simple and sensitive colorimetric method that measures nitrite concentration as a proxy for NO production.[12][13]

Methodology:

-

Cell Plating & Treatment: Seed RAW 264.7 cells as described in the MTT protocol. After 24 hours, replace the medium with fresh medium containing the test compounds at various non-toxic concentrations (determined from the MTT assay). Also, include a vehicle control and a positive control (e.g., Dexamethasone).

-

Inflammatory Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well for analysis.

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of your collected supernatant.

-

Prepare a nitrite standard curve (e.g., 0-100 µM sodium nitrite) in culture medium.[13]

-

Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells and incubate for 5-10 minutes at room temperature, protected from light.[13]

-

Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) to all wells.[13]

-

-

Data Acquisition: Incubate for 10 minutes at room temperature, protected from light, allowing a purple azo dye to form. Measure the absorbance at 540 nm.[14]

-

Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the EC₅₀ (concentration that causes 50% inhibition of NO production) for active compounds.

Phase 2: Target Deconvolution & Pathway Analysis

A compound that inhibits LPS-induced NO production without significant cytotoxicity is a validated "hit." The next phase investigates how it works. Since LPS activates the canonical NF-κB pathway to drive iNOS gene transcription, this pathway is the primary target for investigation.[5][15]

Caption: Simplified canonical NF-κB signaling pathway.

4.1 Protocol: NF-κB Reporter Assay

Rationale: A reporter gene assay provides a quantitative and high-throughput method to directly measure the transcriptional activity of NF-κB.[16] These assays use a cell line (e.g., HEK293) stably transfected with a plasmid containing a reporter gene (e.g., Firefly Luciferase) under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds these elements and drives luciferase expression, which can be measured as light output.

Methodology:

-

Cell Plating: Seed NF-κB Reporter (Luc)-HEK293 cells in a white, clear-bottom 96-well plate at a density appropriate for the cell line.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of the active compounds identified in Phase 1.

-

Pathway Activation: After a 1-hour pre-incubation, stimulate the cells with an appropriate agonist, such as TNF-α (Tumor Necrosis Factor-alpha), which is a potent activator of the NF-κB pathway.[15]

-

Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a luciferase assay reagent (which contains the substrate, luciferin) to each well according to the manufacturer's protocol. This lyses the cells and initiates the light-producing reaction.

-

-

Data Acquisition: Immediately measure luminescence using a microplate luminometer.

-

Analysis: Normalize the luminescence signal to cell viability (a parallel MTT assay on the reporter cell line is recommended) and calculate the EC₅₀ for inhibition of the NF-κB pathway.

Data Presentation & Interpretation

Consolidating data into a clear format is essential for making informed decisions about which compounds to advance.

| Compound ID | Structure | Cytotoxicity IC₅₀ (µM) [MTT Assay] | NO Inhibition EC₅₀ (µM) [Griess Assay] | NF-κB Inhibition EC₅₀ (µM) [Reporter Assay] | Selectivity Index (IC₅₀ / EC₅₀ Griess) |

| Lead-001 | [Structure] | > 100 | 2.5 | 1.8 | > 40 |

| Lead-002 | [Structure] | 15.0 | 12.5 | 9.8 | 1.2 |

| Control | Dexamethasone | > 100 | 0.1 | 0.08 | > 1000 |

Interpretation:

-

Lead-001 is an ideal candidate. It shows potent anti-inflammatory and NF-κB inhibitory activity at concentrations far below its cytotoxic threshold, indicated by a high Selectivity Index. This suggests its mechanism is specific and not due to general toxicity.

-

Lead-002 is a less desirable candidate. Its anti-inflammatory activity occurs at concentrations very close to its cytotoxic concentration (Selectivity Index ≈ 1). This is a red flag for a non-specific, toxicity-driven effect.

Conclusion

This application note outlines a robust, tiered strategy for the in vitro characterization of novel 2-(Phenylsulfanyl)Nicotinaldehyde derivatives. By systematically progressing from broad phenotypic screening for cytotoxicity and anti-inflammatory activity to specific mechanistic assays targeting the NF-κB pathway, researchers can efficiently identify and validate promising lead compounds. This logical workflow ensures that resources are focused on candidates with a clear therapeutic window and a well-defined mechanism of action, accelerating the early stages of the drug discovery process.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research and Reports in Biology. Retrieved from [Link]

-

Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Epma journal, 2(1), 95–102. Retrieved from [Link]

-

RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

-

Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

-

Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

-

BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of nicotinaldehyde based azlactones. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Retrieved from [Link]

-

Matsumoto, S., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 787. Retrieved from [Link]

-

PubMed. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Synthesis and biological activities of nicotinaldehyde based azlactones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones. Retrieved from [Link]

-

JETIR. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raybiotech.com [raybiotech.com]

- 5. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. journalajrb.com [journalajrb.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. promega.com [promega.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 16. bpsbioscience.com [bpsbioscience.com]

2-(Phenylsulfanyl)Nicotinaldehyde in the synthesis of potential P2X7 antagonists

Application Note: 2-(Phenylsulfanyl)Nicotinaldehyde in the Synthesis of Potential P2X7 Antagonists

Part 1: Executive Summary & Strategic Context

The P2X7 receptor, an ATP-gated ion channel, has emerged as a high-value target for treating inflammatory diseases, neuropathic pain, and neurodegeneration.[1] Its activation triggers the assembly of the NLRP3 inflammasome and the subsequent release of interleukin-1

2-(Phenylsulfanyl)nicotinaldehyde (also known as 2-(phenylthio)pyridine-3-carbaldehyde) acts as a "lynchpin" intermediate in the synthesis of diverse P2X7 antagonist scaffolds. Its structural utility lies in its bifunctionality :

-

The Electrophilic Aldehyde (C3): A versatile handle for reductive aminations, condensations, or oxidations to carboxylic acids (precursors to nicotinamide-based antagonists).

-

The Thioether Moiety (C2): Provides a hydrophobic bulk critical for occupying the allosteric binding pocket of P2X7. Furthermore, the sulfur atom can be oxidized to a sulfone (

), converting it into a potent leaving group for late-stage nucleophilic aromatic substitution (

This guide details the synthesis of this core intermediate and its application in generating two distinct classes of P2X7 antagonists: Nicotinamides and Fused Imidazo-pyridines .

Part 2: Chemical Foundation & Mechanism[2]

Why 2-(Phenylsulfanyl)Nicotinaldehyde?

Rational drug design for P2X7 often targets an allosteric pocket distinct from the ATP-binding site.[2] Structure-Activity Relationship (SAR) data indicates that a central heteroaromatic core (pyridine) flanked by a hydrophobic group (phenylthio) and a polar hydrogen-bond acceptor/donor (amide or fused ring) is essential for potency.

-

Hydrophobic Interaction: The phenyl ring attached to the sulfur occupies a deep hydrophobic cleft in the receptor.

-

Electronic Effects: The sulfur atom acts as a soft electron donor, modulating the electron density of the pyridine ring, which influences the reactivity of the C3-aldehyde during synthesis and the

-

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Phenylsulfanyl)Nicotinaldehyde

Target: Scale-up synthesis from commercially available 2-chloronicotinaldehyde.

Reagents:

-

2-Chloronicotinaldehyde (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Potassium Carbonate (

) (1.5 equiv) -

DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloronicotinaldehyde (14.1 g, 100 mmol) in anhydrous DMF (100 mL).

-

Addition: Add

(20.7 g, 150 mmol) in one portion. The suspension will turn slightly yellow. -